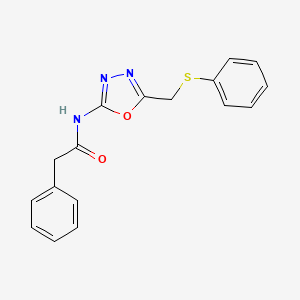
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as PTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTMA is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
1. NMR Characterization and Isomer Analysis
- A novel 1,3,4-oxadiazole derivative was synthesized and analyzed using NMR techniques. The study found two isomers (trans and cis) and calculated their tautomeric ratios, with the trans isomer being more dominant (Li Ying-jun, 2012) Li Ying-jun (2012).
2. Antimicrobial Activity
- Derivatives of 2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide demonstrated significant antimicrobial activities, indicating potential in therapeutic applications (Samreen Gul et al., 2017; K. Ramalingam et al., 2019; A. Rehman et al., 2016) Samreen Gul et al. (2017), K. Ramalingam et al. (2019), A. Rehman et al. (2016).
3. Anticancer and Tumor Inhibition
- Some derivatives exhibited anticancer activities. For example, specific derivatives were effective against human lung cancer cell lines and showed potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors (Ishan I. Panchal et al., 2020) Ishan I. Panchal et al. (2020).
4. Synthesis and Characterization
- Various studies focused on the synthesis and structural characterization of 1,3,4-oxadiazole derivatives, emphasizing their potential in medicinal chemistry (Mahipal Reddy Yata et al., 2014) Mahipal Reddy Yata et al. (2014).
5. Enzyme Inhibition and Therapeutic Potential
- Several studies evaluated the enzyme inhibition capabilities of these compounds, suggesting their utility as therapeutic agents (M. Abbasi et al., 2018) M. Abbasi et al. (2018).
6. Computational and Pharmacological Evaluation
- Computational studies have been conducted to assess the pharmacological potential of 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018) M. Faheem (2018).
properties
IUPAC Name |
2-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWISJYVSNFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2804559.png)
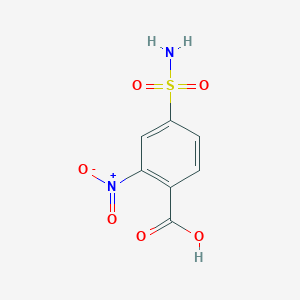
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2804564.png)
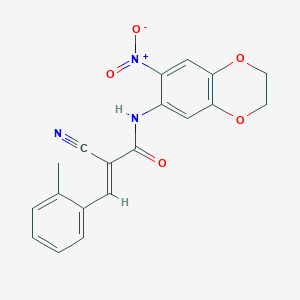
![5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
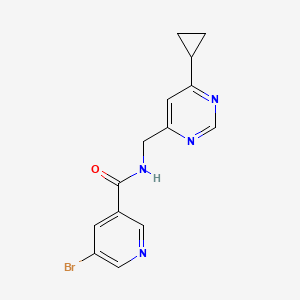
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2804572.png)
![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)
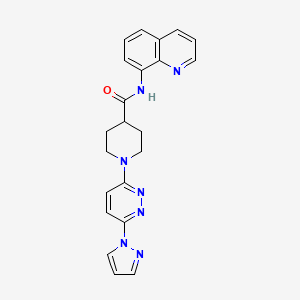
![1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2804575.png)
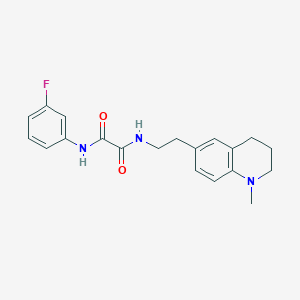
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2804580.png)